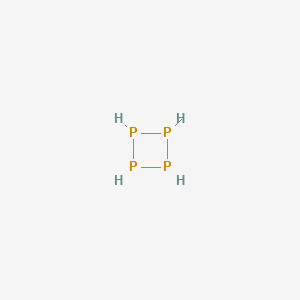
Tetraphosphetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphosphetane is a phosphorus-containing compound with the molecular formula H₄P₄. It is a cyclic molecule consisting of four phosphorus atoms, forming a unique ring structure. This compound is of significant interest in the field of inorganic chemistry due to its distinctive bonding and reactivity properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraphosphetane can be synthesized through various methods. One common approach involves the reaction of white phosphorus with a reducing agent under controlled conditions. For instance, the reduction of white phosphorus with sodium in liquid ammonia can yield this compound .
Industrial Production Methods: While industrial-scale production of this compound is not widely reported, the synthesis typically involves similar reduction reactions. The process requires careful control of temperature and pressure to ensure the stability of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Tetraphosphetane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various phosphorus oxides.
Reduction: It can be reduced further to form lower oxidation state phosphorus compounds.
Substitution: this compound can participate in substitution reactions where one or more phosphorus atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as sodium or lithium in liquid ammonia are often used.
Substitution: Various organic and inorganic reagents can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Phosphorus oxides.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Tetraphosphetane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Its unique structure makes it a subject of study in biological systems, particularly in understanding phosphorus metabolism.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Mecanismo De Acción
The mechanism by which tetraphosphetane exerts its effects involves its ability to form stable complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved include coordination with metal centers and subsequent activation of substrates for chemical reactions .
Comparación Con Compuestos Similares
Cyclo-tetraphosphane: Another cyclic phosphorus compound with similar structural features.
Phosphoranes: Compounds containing phosphorus in a higher oxidation state.
Phosphines: Compounds with phosphorus bonded to organic groups.
Uniqueness: Tetraphosphetane is unique due to its four-membered ring structure, which imparts distinct reactivity and stability compared to other phosphorus compounds. Its ability to form stable complexes with metals and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
287-64-9 |
|---|---|
Fórmula molecular |
H4P4 |
Peso molecular |
127.927 g/mol |
Nombre IUPAC |
tetraphosphetane |
InChI |
InChI=1S/H4P4/c1-2-4-3-1/h1-4H |
Clave InChI |
QTDGWKQCMSDBLV-UHFFFAOYSA-N |
SMILES canónico |
P1PPP1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


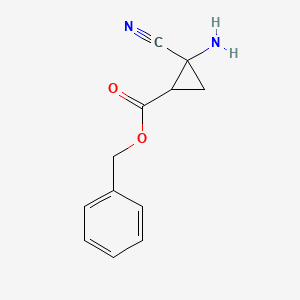

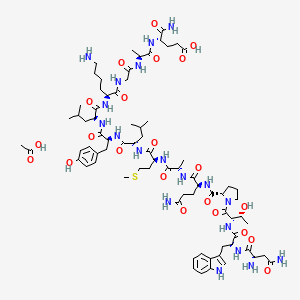

![Bicyclo[2.1.1]hex-2-ene](/img/structure/B14752758.png)
![N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride](/img/structure/B14752766.png)
![4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B14752768.png)




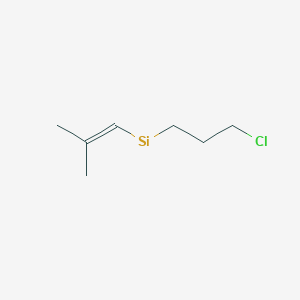
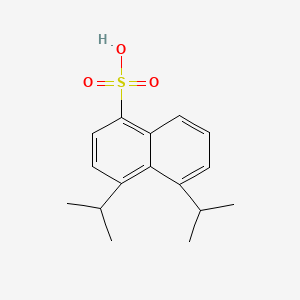
![(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,17R,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B14752819.png)
